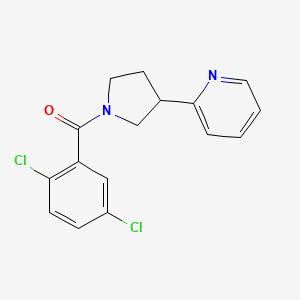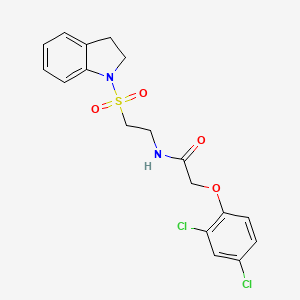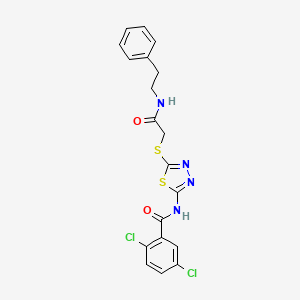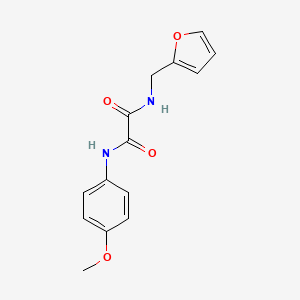
(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridin-2-yl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Mechanism of Action
(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in various diseases. This compound also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. For example, it can induce apoptosis (cell death) in cancer cells, reduce inflammation, and protect neurons from oxidative stress. This compound has also been found to modulate the levels of various neurotransmitters in the brain, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cancer, either alone or in combination with other drugs. Further research is also needed to understand the mechanisms by which this compound exerts its therapeutic effects, and to identify any potential side effects of its use.
Synthesis Methods
The synthesis of (2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone involves the reaction between 2,5-dichlorobenzoyl chloride and 3-(pyridin-2-yl)pyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The yield of this method is approximately 70%.
Scientific Research Applications
(2,5-Dichlorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-(3-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-12-4-5-14(18)13(9-12)16(21)20-8-6-11(10-20)15-3-1-2-7-19-15/h1-5,7,9,11H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUCJSRYZWYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2734035.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2734036.png)
![2-(3-Formylindol-1-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B2734039.png)

![1-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2734041.png)
![3-(2-methoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734044.png)
![3-Methyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734045.png)
![Ethyl 2-(cyclohexanecarboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2734048.png)
![1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2734051.png)
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)
![Methyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2734053.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2734054.png)


